molecular formula C106H200S8 B14139283 Octakis(dodecylsulfanyl)naphthalene CAS No. 88977-48-4

Octakis(dodecylsulfanyl)naphthalene

Cat. No.: B14139283
CAS No.: 88977-48-4
M. Wt: 1731.3 g/mol
InChI Key: PJODSEQDPKKQAK-UHFFFAOYSA-N
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Description

Octakis(dodecylsulfanyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with eight dodecylsulfanyl (-SC₁₂H₂₅) groups. The long alkyl chains (dodecyl groups) are expected to enhance solubility in nonpolar solvents compared to more polar substituents, while the sulfur atoms may contribute to unique electronic properties, making it relevant for applications in organic electronics or catalysis .

Properties

CAS No.

88977-48-4

Molecular Formula

C106H200S8

Molecular Weight

1731.3 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(dodecylsulfanyl)naphthalene

InChI

InChI=1S/C106H200S8/c1-9-17-25-33-41-49-57-65-73-81-89-107-99-97-98(101(109-91-83-75-67-59-51-43-35-27-19-11-3)104(112-94-86-78-70-62-54-46-38-30-22-14-6)103(99)111-93-85-77-69-61-53-45-37-29-21-13-5)102(110-92-84-76-68-60-52-44-36-28-20-12-4)106(114-96-88-80-72-64-56-48-40-32-24-16-8)105(113-95-87-79-71-63-55-47-39-31-23-15-7)100(97)108-90-82-74-66-58-50-42-34-26-18-10-2/h9-96H2,1-8H3

InChI Key

PJODSEQDPKKQAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octakis(dodecylsulfanyl)naphthalene typically involves the reaction of naphthalene with dodecylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where naphthalene is reacted with dodecylthiol under UV light or in the presence of a radical initiator. This reaction leads to the formation of the desired this compound compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Octakis(dodecylsulfanyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dodecylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dodecylsulfanyl groups, yielding naphthalene.

    Substitution: The dodecylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of naphthalene.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: Octakis(dodecylsulfanyl)naphthalene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced solubility and stability .

Biology and Medicine: In biological research, this compound derivatives are explored for their potential as drug delivery agents. The long alkyl chains can facilitate the incorporation of the compound into lipid bilayers, enhancing the delivery of therapeutic agents to target cells .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as surfactants and lubricants. Its ability to form stable films on surfaces makes it valuable in applications requiring reduced friction and wear .

Mechanism of Action

The mechanism of action of octakis(dodecylsulfanyl)naphthalene involves its interaction with specific molecular targets. The dodecylsulfanyl groups can interact with hydrophobic regions of proteins or lipid membranes, altering their structure and function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Octakis(pyrazol-1-yl)naphthalene (OPzN) and Derivatives

Structural Differences :

  • Substituents : OPzN and its dimethyl derivative (OMe2PzN) feature pyrazolyl groups (-C₃H₂N₂) instead of dodecylsulfanyl chains. These nitrogen-containing heterocycles introduce strong polarity and hydrogen-bonding capabilities .
  • In contrast, the dodecylsulfanyl groups in the target compound likely improve solubility in nonpolar media .

Physical and Spectroscopic Properties :

Property OPzN OMe2PzN Octakis(dodecylsulfanyl)naphthalene (Inferred)
Melting Point 348°C 267–269°C Likely lower (alkyl chains reduce crystallinity)
UV-Vis Absorption Broad bands in ethanol Similar to OPzN Expected redshift due to sulfur’s electron-rich nature
Fluorescence Strong emission Moderate emission Potential quenching due to sulfur’s heavy atom effect

Synthesis : OPzN is synthesized via reaction of pyrrole anions with octafluoronaphthalene, while the target compound would require thiol-based nucleophilic substitution .

Octakis(arylselanyl)naphthalene Dications

Structural Differences :

  • Substituents : Selenium (Se) replaces sulfur, and the compound exists as a dication with arylselanyl (-SeAr) groups. This imparts extended σ-aromaticity and redox activity .
  • Electronic Properties : Selenium’s larger atomic radius and polarizability enhance charge delocalization, contrasting with sulfur’s smaller size and higher electronegativity .

Octakis(dodecyl)phthalocyanines

Core Structure: Phthalocyanine macrocycles instead of naphthalene, with peripheral or non-peripheral dodecyl chains. These compounds are studied for their optical and catalytic properties .

Spectroscopic Characterization :

  • XPS : Distinct nitrogen (N 1s) and carbon (C 1s) peaks confirm substitution patterns.
  • FTIR : Alkyl C-H stretching (2850–2950 cm⁻¹) dominates, similar to the target compound’s expected spectrum .

Octasilsesquioxanes (POSS Derivatives)

Structural Differences: Inorganic silicon-oxygen cages with organic substituents (e.g., dimethylsiloxy chains). These hybrids exhibit exceptional thermal stability (decomposition >300°C) and are used in polymer nanocomposites .

Spectroscopic Data :

  • ²⁹Si NMR : Peaks at δ = -108.67 ppm confirm Si-O-Si linkages, absent in purely organic naphthalene derivatives .
  • Thermal Behavior : Higher degradation temperatures than PAH-based compounds due to the robust siloxane framework .

Key Research Findings and Implications

Solubility Challenges: Both OPzN and the target compound face solubility limitations, but the latter’s long alkyl chains may mitigate this issue in nonpolar systems .

Electronic Effects : Sulfur’s electron-donating nature in this compound could enhance charge transport compared to nitrogen (OPzN) or selenium (selanyl derivatives) .

Thermal Stability : Silsesquioxanes outperform PAH derivatives in thermal resistance, suggesting that hybrid designs (e.g., PAH-POSS composites) could be explored .

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